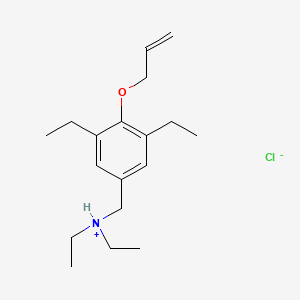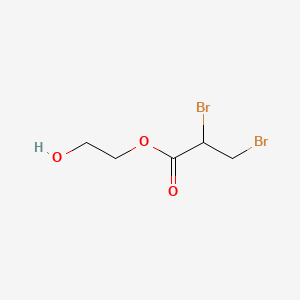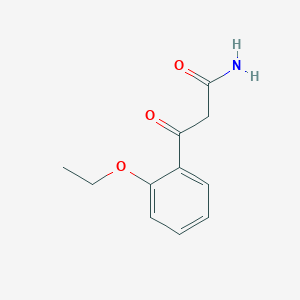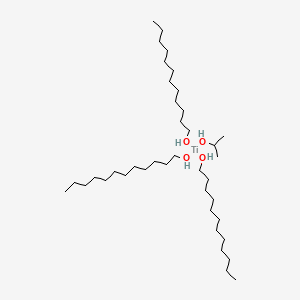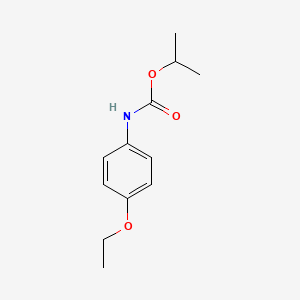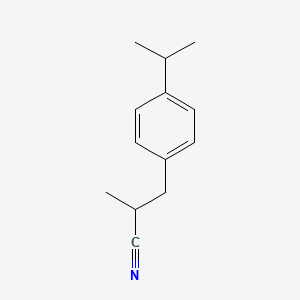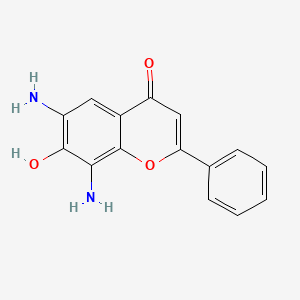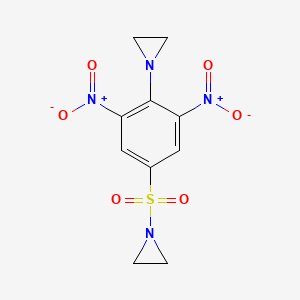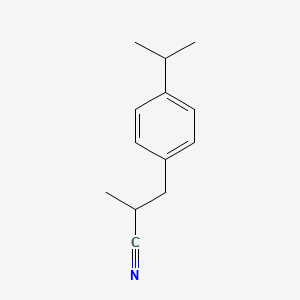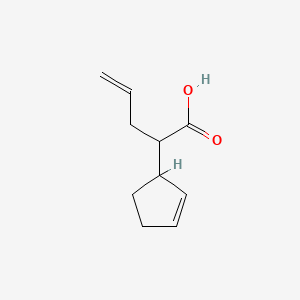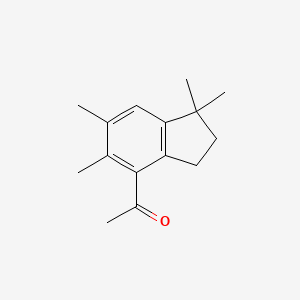
1-(2,3-Dihydro-1,1,5,6-tetramethyl-1H-inden-4-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-Dihydro-1,1,5,6-tetramethyl-1H-inden-4-yl)ethan-1-one is an organic compound with the molecular formula C13H18O It is a derivative of indene, characterized by the presence of a ketone group attached to the indene ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dihydro-1,1,5,6-tetramethyl-1H-inden-4-yl)ethan-1-one typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2,3-dihydro-1,1,5,6-tetramethyl-1H-indene.
Ketone Formation: The indene derivative is then subjected to a Friedel-Crafts acylation reaction using acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction introduces the ethanone group at the 4-position of the indene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(2,3-Dihydro-1,1,5,6-tetramethyl-1H-inden-4-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) can be used for substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
1-(2,3-Dihydro-1,1,5,6-tetramethyl-1H-inden-4-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique aromatic properties.
Mecanismo De Acción
The mechanism of action of 1-(2,3-Dihydro-1,1,5,6-tetramethyl-1H-inden-4-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1H-Indene, 2,3-dihydro-1,1,4,5-tetramethyl-: Similar structure but with different substitution patterns.
1-[2,3-dihydro-1,1,2,6-tetramethyl-3-(1-methylethyl)-1H-inden-5-yl]ethan-1-one: Another derivative with variations in the substitution pattern.
Uniqueness
1-(2,3-Dihydro-1,1,5,6-tetramethyl-1H-inden-4-yl)ethan-1-one is unique due to its specific substitution pattern and the presence of the ethanone group at the 4-position. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
6682-59-3 |
|---|---|
Fórmula molecular |
C15H20O |
Peso molecular |
216.32 g/mol |
Nombre IUPAC |
1-(1,1,5,6-tetramethyl-2,3-dihydroinden-4-yl)ethanone |
InChI |
InChI=1S/C15H20O/c1-9-8-13-12(6-7-15(13,4)5)14(10(9)2)11(3)16/h8H,6-7H2,1-5H3 |
Clave InChI |
BJZMOVNSHDQGTK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(CCC2(C)C)C(=C1C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


